Cypmpo
Cypmpo
CYPMPO is a free radical spin trap with excellent trapping capabilities toward hydroxyl and superoxide radicals in biological and chemical systems. Decay of the superoxide adduct of CYPMPO proceeds in an apparent first order fashion with half-lives of 15 and 51 minutes in a UV-illuminated hydrogen peroxide solution and a hypoxanthine/xanthine oxidase system, respectively. CYPMPO traps superoxide radicals generated by bovine neutrophils as effectively as DEPMPO. The high melting point (126°C), low hygroscopic properties, and long shelf-life in aqueous solutions offer significant practical advantages for use of CYPMPO over DEPMPO and DMPO.
Brand Name:
Vulcanchem
CAS No.:
934182-09-9
VCID:
VC20858654
InChI:
InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3
SMILES:
CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C
Molecular Formula:
C10H18NO4P
Molecular Weight:
247.23 g/mol
Cypmpo
CAS No.: 934182-09-9
Cat. No.: VC20858654
Molecular Formula: C10H18NO4P
Molecular Weight: 247.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | CYPMPO is a free radical spin trap with excellent trapping capabilities toward hydroxyl and superoxide radicals in biological and chemical systems. Decay of the superoxide adduct of CYPMPO proceeds in an apparent first order fashion with half-lives of 15 and 51 minutes in a UV-illuminated hydrogen peroxide solution and a hypoxanthine/xanthine oxidase system, respectively. CYPMPO traps superoxide radicals generated by bovine neutrophils as effectively as DEPMPO. The high melting point (126°C), low hygroscopic properties, and long shelf-life in aqueous solutions offer significant practical advantages for use of CYPMPO over DEPMPO and DMPO. |
|---|---|
| CAS No. | 934182-09-9 |
| Molecular Formula | C10H18NO4P |
| Molecular Weight | 247.23 g/mol |
| IUPAC Name | 5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide |
| Standard InChI | InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3 |
| Standard InChI Key | OSKIWEPJAIOTFB-UHFFFAOYSA-N |
| SMILES | CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C |
| Canonical SMILES | CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C |
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